2-Acetamidobenzamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidobenzamide-d3 is a deuterium-labeled compound, specifically a deuterated form of 2-acetamidobenzamide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, as a tracer for quantitation during drug development processes .
Preparation Methods
The synthesis of 2-Acetamidobenzamide-d3 involves the incorporation of deuterium into the 2-acetamidobenzamide molecule. One common method is the deuteration of 2-acetamidobenzamide using deuterated reagents under specific reaction conditions. The process typically involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes, ensuring high purity and yield of the deuterated compound.
Chemical Reactions Analysis
2-Acetamidobenzamide-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
2-Acetamidobenzamide-d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2-Acetamidobenzamide-d3 involves its incorporation into molecules as a deuterium-labeled analog. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their stability, solubility, and interaction with biological targets. The molecular targets and pathways involved depend on the specific application and the compound it is incorporated into .
Comparison with Similar Compounds
2-Acetamidobenzamide-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include other deuterium-labeled molecules such as deuterated benzamides and deuterated acetamides. These compounds share similar properties and applications but differ in their specific structures and the positions of deuterium incorporation .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-[(2,2,2-trideuterioacetyl)amino]benzamide |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)/i1D3 |
InChI Key |
WFKPHYKFAOXUTI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.